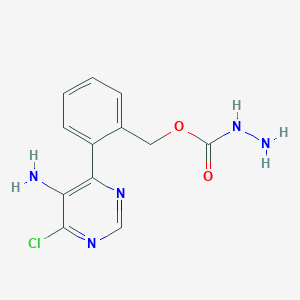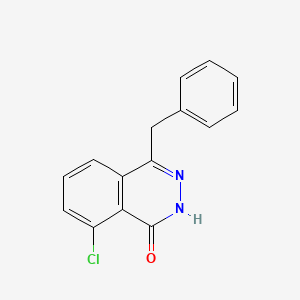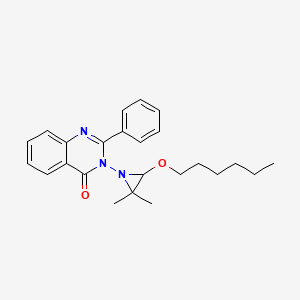![molecular formula C18H27N3O B12906462 1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide CAS No. 78349-36-7](/img/structure/B12906462.png)
1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a phenylamino group, a pyrrolidinylmethyl group, and a carboxamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylamino Group: Aniline is reacted with cyclohexanone under acidic conditions to form the phenylamino-cyclohexanone intermediate.
Introduction of the Pyrrolidinylmethyl Group: The intermediate is then reacted with pyrrolidine and formaldehyde in the presence of a catalyst to introduce the pyrrolidinylmethyl group.
Formation of the Carboxamide Group: Finally, the compound is treated with an appropriate carboxylating agent, such as phosgene or a carbonyldiimidazole, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylamino derivatives.
Scientific Research Applications
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylamino)-N-(methyl)cyclohexanecarboxamide: Lacks the pyrrolidinylmethyl group, resulting in different binding properties and biological activities.
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)benzamide: Contains a benzene ring instead of a cyclohexane ring, affecting its chemical reactivity and biological interactions.
Uniqueness
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the phenylamino and pyrrolidinylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
78349-36-7 |
|---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-anilino-N-(pyrrolidin-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H27N3O/c22-17(19-15-21-13-7-8-14-21)18(11-5-2-6-12-18)20-16-9-3-1-4-10-16/h1,3-4,9-10,20H,2,5-8,11-15H2,(H,19,22) |
InChI Key |
LNNHRLGUTTVIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCN2CCCC2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


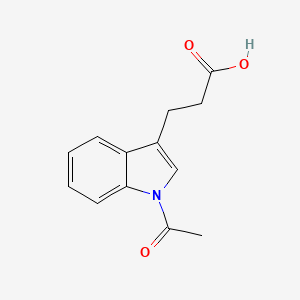
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
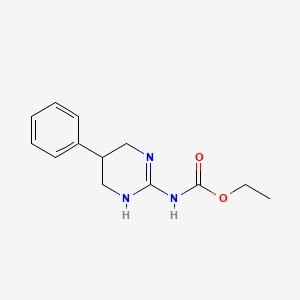
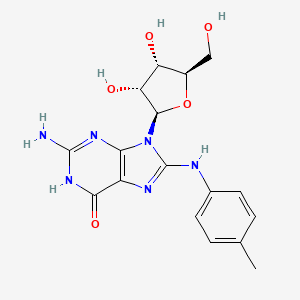
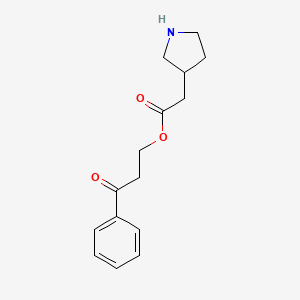
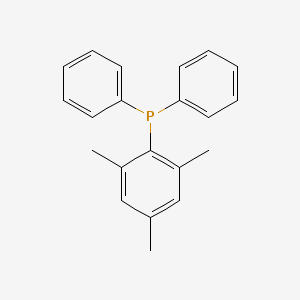

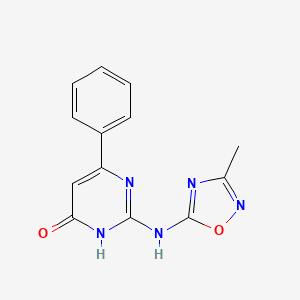
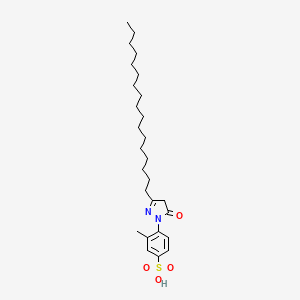
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

